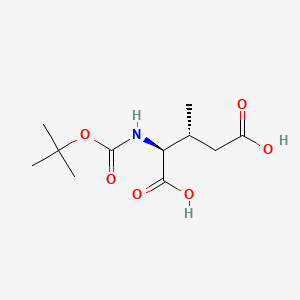

(3R)-N-(tert-Butyloxycarbonyl)-3-methyl-L-glutamic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

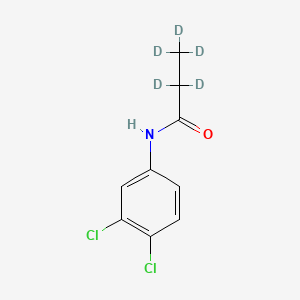

(3R)-N-(tert-Butyloxycarbonyl)-3-methyl-L-glutamic Acid (TBC-MGA) is a synthetic amino acid which has recently gained attention for its potential applications in scientific research. TBC-MGA is a derivative of the naturally occurring amino acid L-glutamic acid, which is an important component of protein synthesis and metabolism. TBC-MGA has been found to possess unique properties that make it suitable for applications in various fields of scientific research such as biochemistry, physiology, and pharmacology.

科学的研究の応用

Organic Synthesis: Protecting Group for Amines

In organic synthesis, the tert-butoxycarbonyl (Boc) group is widely used as a protecting group for amines. The Boc group is stable under various conditions and can be removed selectively in the presence of other protecting groups. This feature is particularly useful in the multi-step synthesis of complex molecules where precise control over the reaction sequence is required .

Biocatalysis: Enzyme Selectivity

The unique steric bulk of the tert-butyl group affects enzyme selectivity. Scientists explore this effect by using Boc-protected amino acids in biocatalytic processes, leading to the development of more efficient and selective catalysts .

Environmental Science: Biodegradation Studies

The tert-butyl group’s role in biodegradation pathways is a subject of environmental science research. Understanding how Boc-protected compounds are broken down by microorganisms can inform the development of biodegradable materials .

Chemical Engineering: Flow Microreactor Systems

Flow microreactor systems utilize Boc-protected amino acids for the direct introduction of the tert-butoxycarbonyl group into organic compounds. This method is more efficient and sustainable compared to traditional batch processes .

作用機序

Target of Action

The compound is a derivative of glutamic acid, which is a key molecule in cellular metabolism and is involved in various biochemical pathways .

Mode of Action

The compound contains a tert-butoxycarbonyl (Boc) group, which is commonly used in organic chemistry as a protecting group for amines . The Boc group is stable and can be removed under acidic conditions, releasing a carbocation that is stabilized by resonance . This property allows the compound to undergo transformations while protecting sensitive functional groups .

Pharmacokinetics

The Boc group increases the compound’s stability, potentially affecting its absorption and distribution . The removal of the Boc group under certain conditions could play a role in the compound’s metabolism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the presence of acidic conditions can lead to the removal of the Boc group . Furthermore, the compound’s stability and reactivity might be influenced by factors such as temperature and the presence of other chemicals .

特性

IUPAC Name |

(2S,3R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO6/c1-6(5-7(13)14)8(9(15)16)12-10(17)18-11(2,3)4/h6,8H,5H2,1-4H3,(H,12,17)(H,13,14)(H,15,16)/t6-,8+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FATXSXNMPLAJCZ-SVRRBLITSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)O)[C@@H](C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(7R,8aR)-7-Ethoxy-5H-[1,3]thiazolo[2,3-b][1,3]oxazin-6(7H)-one](/img/structure/B590460.png)

![1-[(4-Phenylphenyl)methyl]-5-(trifluoromethoxy)indole-2,3-dione](/img/structure/B590465.png)

![2H-Indeno[4,5-D]oxazole](/img/structure/B590477.png)

![3-[Methyl(3-methylbutyl)amino]propanenitrile](/img/structure/B590483.png)